molecular formula C7H13N3O B1524559 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol CAS No. 1354949-86-2

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B1524559
CAS No.: 1354949-86-2
M. Wt: 155.2 g/mol
InChI Key: TYVNHUYYFGJCRL-UHFFFAOYSA-N
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Description

1-Amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an amino group attached to a propan-2-ol backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazol-4-amine as a starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions including amination, reduction, and esterification. These steps often involve the use of reagents such as triphenylmethyl chloride for trityl protection and condensation steps.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the pyrazole ring.

  • Substitution: Substitution reactions at the pyrazole ring or the amino group can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazoles and amino derivatives.

Scientific Research Applications

Introduction to 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

This compound, with the molecular formula C7H13N3OC_7H_{13}N_3O, is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in scientific research, including medicinal chemistry, agricultural sciences, and materials science.

Structural Information

  • Molecular Formula : C7H13N3OC_7H_{13}N_3O
  • SMILES : CC(CN)(C1=CN(N=C1)C)O
  • InChIKey : TYVNHUYYFGJCRL-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+156.11315132.8
[M+Na]+178.09509142.1
[M+NH4]+173.13969139.5
[M+K]+194.06903140.3
[M-H]-154.09859132.0

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may possess biological activity, particularly in the modulation of enzyme functions or as a ligand in receptor interactions.

Case Studies

  • Antimicrobial Activity : Research has indicated that similar pyrazole derivatives exhibit antimicrobial properties, suggesting that this compound could be explored for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.

Agricultural Sciences

The compound's potential as a plant growth regulator has been investigated, particularly in enhancing crop yields and resistance to stress.

Case Studies

  • Growth Promotion : Studies have shown that pyrazole derivatives can enhance root development and overall plant vigor under stress conditions such as drought.
  • Pest Resistance : The compound may play a role in increasing resistance to pests by altering metabolic pathways in plants, leading to the production of defensive compounds.

Materials Science

Research into the use of this compound in synthesizing new materials has gained traction, particularly in polymer chemistry.

Case Studies

  • Polymer Synthesis : The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties.
  • Nanocomposites : Investigations into using this compound as a modifier for nanocomposites have shown improved dispersion of nanoparticles within polymer matrices.

Mechanism of Action

The mechanism by which 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine: A closely related compound with a similar pyrazole ring structure.

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a morpholine group.

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in both research and industry.

Biological Activity

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural properties suggest that it may interact with various biological targets, leading to antimicrobial and possibly other therapeutic effects. The following sections summarize the current understanding of its biological activity based on available research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A comparative analysis of various pyrazole compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Active Against
7b0.22 - 0.25Not specifiedS. aureus, E. coli
4aNot specifiedNot specifiedVarious pathogens
5aNot specifiedNot specifiedVarious pathogens

In one study, compound 7b exhibited the lowest minimum inhibitory concentration (MIC), indicating strong antibacterial efficacy against tested pathogens, including Staphylococcus aureus and Escherichia coli .

The mechanism by which pyrazole derivatives exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of biofilm formation. For instance, studies have shown that certain pyrazole derivatives can significantly inhibit biofilm formation in Staphylococcus epidermidis, a common pathogen associated with medical device-related infections .

Case Studies

A detailed investigation into the biological activity of pyrazole derivatives has been conducted, focusing on their synthesis and characterization as potential antimicrobial agents. In vitro assays demonstrated that these compounds not only inhibited bacterial growth but also displayed fungicidal properties against certain fungal strains .

Example Study

In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity through various assays, including time-kill studies and biofilm inhibition tests. The results indicated that compounds with specific substituents on the pyrazole ring showed enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly influence biological efficacy .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of these compounds. Preliminary genotoxicity assessments have indicated that some pyrazole derivatives exhibit low genotoxic potential, making them promising candidates for further development . However, comprehensive toxicity studies are necessary to ensure their safety for therapeutic use.

Q & A

Q. (Basic) What synthetic routes are commonly employed to prepare 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole-containing amino alcohols like this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting a brominated propanol derivative (e.g., 2-bromo-2-amino-propanol) with 1-methylpyrazole-4-carboxamide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at elevated temperatures (80–100°C) .
  • Route 2 : Condensation of pyrazole aldehydes with amino alcohols via Schiff base formation, followed by reduction (e.g., NaBH₄) to stabilize the amino alcohol moiety .

Optimization Strategies :

  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but require controlled reflux to avoid decomposition.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) improves purity .
  • Catalysts : Triethylamine or DMAP can accelerate reactions by stabilizing intermediates .

Q. (Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the amino (–NH₂), pyrazole ring, and propan-2-ol groups. Key signals include:
    • Pyrazole C4 proton: δ ~7.8–8.2 ppm (singlet).
    • Amino protons: δ ~1.5–2.5 ppm (broad, exchangeable).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the propan-2-ol backbone and pyrazole orientation .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1050 cm⁻¹ (C–O of alcohol) validate functional groups .

Q. (Advanced) How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair density predicts reactivity in Schiff base formation .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Pyrazole derivatives often bind to ATP pockets via π-π stacking with aromatic residues .
  • MD Simulations : Assess stability in aqueous environments by modeling solvation effects on the propan-2-ol moiety .

Q. (Advanced) How can researchers resolve contradictions in reported reaction yields or purity for this compound?

Methodological Answer:

  • Cause Analysis : Contradictions often arise from:
    • Impurity Profiles : Side products from incomplete substitution (e.g., unreacted bromo precursor). LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts .
    • Moisture Sensitivity : The amino alcohol group is hygroscopic; use anhydrous solvents and inert atmospheres during synthesis .
  • Resolution : Reproduce reactions under strictly controlled conditions (e.g., 0.1% H₂O in DMF) and compare yields via triplicate experiments .

Q. (Advanced) What role does stereochemistry play in the compound’s biological activity, and how can enantiomers be isolated?

Methodological Answer:

  • Chiral Centers : The propan-2-ol group may create a chiral center. Enantiomers can exhibit divergent binding affinities (e.g., (R)- vs. (S)-forms in kinase inhibition) .
  • Isolation Methods :
    • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol eluents.
    • Diastereomeric Salt Formation : React with (1S)-camphorsulfonic acid to precipitate one enantiomer .

Q. (Basic) What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • pH : Stable at pH 6–8 (protonated amino group resists hydrolysis). Degrades rapidly at pH <3 (acid-catalyzed ester cleavage) or pH >10 (alcohol oxidation) .
    • Temperature : Store at 2–8°C for long-term stability. Decomposes above 150°C (TGA analysis) .
  • Analytical Methods : Accelerated stability testing via HPLC (monitor degradation peaks at 254 nm) .

Q. (Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Methodological Answer:
SAR Table :

Derivative ModificationImpact on ActivityExample Reference
Pyrazole Methyl → Ethyl Increased lipophilicity; better membrane permeability
Amino → Acetylamino Reduced cytotoxicity; altered H-bonding
Propanol → Ethanol Backbone Altered stereochemistry; lower solubility

Methodology : Synthesize derivatives via parallel combinatorial libraries and screen against target proteins (e.g., kinases) using SPR or fluorescence polarization .

Q. (Advanced) What mechanistic insights explain this compound’s biological activity in kinase inhibition assays?

Methodological Answer:

  • Kinase Binding : The pyrazole ring mimics adenine in ATP, forming π-π interactions with hinge-region residues (e.g., Phe80 in EGFR).
  • Amino Alcohol Moiety : The –NH₂ and –OH groups hydrogen-bond with catalytic lysine (e.g., Lys72 in JAK2), stabilizing the inactive kinase conformation .
  • Validation : Competitive ATP assays (IC₅₀ determination) and mutagenesis studies (e.g., K72A mutation abolishes activity) .

Q. (Basic) What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Scale-Up Hurdles :
    • Exothermic Reactions : Use jacketed reactors to control temperature during pyrazole substitution .
    • Purification : Replace column chromatography with crystallization (e.g., methanol/water) for cost efficiency .
  • Quality Control : Implement in-process HPLC monitoring to ensure >98% purity .

Q. (Advanced) How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Bottleneck Analysis :
    • Step 1 (Pyrazole Coupling) : Optimize molar ratios (1:1.2 for bromo-propanol:pyrazole) to minimize unreacted starting material .
    • Step 2 (Amino Protection) : Use Boc-anhydride to prevent side reactions; deprotect with TFA .
  • Alternative Routes : Explore one-pot syntheses to reduce intermediate isolation steps .

Properties

IUPAC Name

1-amino-2-(1-methylpyrazol-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(11,5-8)6-3-9-10(2)4-6/h3-4,11H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVNHUYYFGJCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214142
Record name 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-86-2
Record name 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

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